molecular formula C10H10F3NO2 B051448 2-Amino-4,4,4-trifluoro-3-phenylbutanoic acid CAS No. 114829-12-8

2-Amino-4,4,4-trifluoro-3-phenylbutanoic acid

Cat. No.: B051448
CAS No.: 114829-12-8
M. Wt: 233.19 g/mol
InChI Key: HCFBWJOBUKKGCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4,4,4-trifluoro-3-phenylbutanoic acid is a fluorinated amino acid with the molecular formula C10H10F3NO2. It is known for its unique structural properties, which include a trifluoromethyl group and a phenyl ring.

Mechanism of Action

Target of Action

The primary targets of 2-Amino-4,4,4-trifluoro-3-phenylbutanoic acid are currently unknown. The compound is a derivative of amino acids, suggesting it may interact with biological systems in a similar manner to other amino acids .

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown . Given its structural similarity to other amino acids, it may be involved in protein synthesis or other amino acid-related pathways.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4,4,4-trifluoro-3-phenylbutanoic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted products depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4,4,4-trifluoro-3-phenylbutanoic acid is unique due to the presence of both a trifluoromethyl group and a phenyl ring, which confer distinct physicochemical properties. These features make it a valuable tool in drug design and organic synthesis, offering advantages in terms of metabolic stability and lipophilicity compared to other similar compounds .

Properties

IUPAC Name

2-amino-4,4,4-trifluoro-3-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2/c11-10(12,13)7(8(14)9(15)16)6-4-2-1-3-5-6/h1-5,7-8H,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCFBWJOBUKKGCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(C(=O)O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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